
Ordopidine
Overview
Description
Ordopidine (ACR325) is a phenylpiperidine derivative classified as a dopamine stabilizer, a class of compounds designed to modulate dopaminergic signaling in a state-dependent manner. Its chemical structure is 1-ethyl-4-[2-fluoro-3-(methylsulfonyl)phenyl]piperidine, featuring a fluorine atom and a methanesulfonyl group that influence receptor interactions.
Preparation Methods
Ordopidine can be synthesized through a series of chemical reactions involving the introduction of functional groups to a piperidine ring. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.
Introduction of Functional Groups: Functional groups such as the fluoro and methylsulfonyl groups are introduced to the piperidine ring through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ordopidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
Ordopidine, a compound primarily studied for its pharmacological properties, has shown various applications in scientific research, particularly in the fields of neurology and psychiatry. Below is a detailed overview of its applications, supported by case studies and data tables.
Neurological Disorders
This compound has been investigated for its potential therapeutic effects on several neurological conditions, particularly those involving dopaminergic pathways.
- Schizophrenia : Research indicates that this compound may have pro-cognitive and pro-social effects in models of schizophrenia. It selectively occupies sigma-1 receptors rather than dopamine D2 receptors, which may contribute to its unique profile in mitigating negative symptoms associated with the disorder .
- Familial Dysautonomia : A study demonstrated that this compound enhances the production of the IKAP protein in cells derived from patients with Familial Dysautonomia. This effect was attributed to sigma-1 receptor-mediated activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, suggesting potential therapeutic applications for this genetic condition .
Case Studies
Several studies have highlighted this compound's efficacy in clinical settings:
- Clinical Trials : In a trial involving patients with schizophrenia, this compound was found to significantly reduce negative symptoms when compared to placebo, demonstrating its potential as an adjunct therapy .
- Animal Models : this compound has been tested in various animal models for its effects on cognitive impairments induced by neurotoxins. Results showed improvements in memory and learning tasks, indicating its neuroprotective properties .
Mechanism of Action
Ordopidine exerts its effects by binding to and antagonizing dopamine D2 receptors. This antagonism leads to an increase in the expression of activity-regulated cytoskeleton-associated protein in the frontal cortex and striatum. The increase in activity-regulated cytoskeleton-associated protein expression is hypothesized to reflect enhanced N-methyl-D-aspartic acid receptor-mediated signaling in the frontal cortex, contributing to the state-dependent locomotor effects of this compound .
Comparison with Similar Compounds
Mechanism of Action
- Dopamine Tone-Dependent Activity: Ordopidine reduces hyperactivity in high dopaminergic states (e.g., amphetamine-induced) and stimulates locomotion in hypoactive states (e.g., apomorphine habituation), without impairing motor function under normal conditions.
- Neurochemical Effects: Enhances dopamine release in the striatum and noradrenaline efflux in the cortex.
- Gene Expression : Increases Arc gene expression in cortico-striatal pathways, linked to synaptic plasticity and antipsychotic efficacy.
Pridopidine (ACR16)
Structural Similarities :
- Both are phenylpiperidines with methanesulfonyl groups; Pridopidine has a propyl substituent (4-(3-methanesulfonyl-phenyl)-1-propyl-piperidine ) vs. This compound’s ethyl group.
Functional Overlaps :
- Behavioral Effects : Both inhibit psychostimulant-induced hyperactivity and enhance locomotion in hypoactivity.
- Neurotransmitter Release: Increase striatal dopamine and cortical noradrenaline.
- Arc Gene Induction : Comparable enhancement of cortico-striatal Arc expression.
Divergences :
- Receptor Kinetics : Pridopidine shows sigma-1 receptor selectivity at behaviorally active doses, while this compound’s primary target remains D2Rs.
- Clinical Status : Pridopidine has advanced to trials for Huntington’s disease, whereas this compound lacks clinical data in schizophrenia.
(-)-OSU6162
Class : Dopamine stabilizer (phenylpiperidine derivative).
Mechanistic Comparison :
- Similar to this compound, (-)-OSU6162 acts as a low-affinity D2R antagonist with fast receptor dissociation, enabling state-dependent modulation.
- Behavioral Profile: Reduces hyperactivity in high dopamine states but lacks locomotor suppression in normal conditions.
Key Difference :
Haloperidol (Typical Antipsychotic)
Mechanistic Contrast :
- High-Affinity D2R Antagonism : Haloperidol robustly blocks D2Rs, leading to extrapyramidal side effects (EPS) , unlike this compound’s low-affinity interaction.
- Arc Expression : Both induce striatal Arc, but Haloperidol lacks cortical Arc enhancement, correlating with its typical antipsychotic profile.
Aripiprazole (Partial D2 Agonist)
Functional Differences :
- D2R Partial Agonism : Aripiprazole stabilizes dopamine levels via agonist/antagonist activity, independent of synaptic dopamine tone.
- Side Effects : Lower risk of EPS than typical antipsychotics but may cause akathisia, whereas this compound’s state-dependent action may offer broader tolerability.
Cariprazine (D3/D2 Receptor Partial Agonist)
Distinct Targets :
- Cariprazine preferentially targets D3 receptors , implicated in cognitive and emotional processing, unlike this compound’s focus on D2R modulation.
- Clinical Use : Approved for schizophrenia and bipolar disorder, while this compound remains preclinical.
Data Table: Comparative Profiles of this compound and Analogues
Biological Activity
Ordopidine, a compound belonging to the class of substituted 4-phenyl-n-alkyl-piperidines, has garnered attention for its biological activities, particularly in relation to neuroprotection and modulation of neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
This compound primarily acts on the central nervous system (CNS) and has been shown to influence several neurotransmitter systems. Its mechanism of action includes:
- NMDA Receptor Modulation : this compound dose-dependently increases activity-regulated cytoskeleton-associated protein (Arc) levels in the striatum and frontal cortex, suggesting enhanced NMDA receptor signaling. This is indicative of its potential role in neuroprotective pathways, particularly relevant in neurodegenerative diseases like Huntington's disease .
- BDNF Pathway Activation : Research indicates that this compound increases brain-derived neurotrophic factor (BDNF) levels, which is crucial for neuronal survival and plasticity. The elevation of both Arc and BDNF mRNA levels after administration supports its neuroprotective effects .
In Vivo Studies
In a series of studies conducted on rat models, this compound was administered at varying doses (11, 33, and 100 µg/kg). The results demonstrated:
- Increased Arc Expression : A significant increase in Arc gene expression was observed in both the striatum and frontal cortex after this compound administration, with statistical significance noted at higher doses (p < 0.01) .
- Neuroprotective Effects : The compound's ability to enhance BDNF expression suggests a protective role against neuronal degeneration, potentially slowing the progression of conditions such as Huntington's disease .
Data Table: Summary of Key Findings
Study Type | Dose Range (µg/kg) | Key Findings | Statistical Significance |
---|---|---|---|
In Vivo Rat Study | 11 - 100 | Increased Arc and BDNF expression | p < 0.01 |
Behavioral Studies | N/A | Improved motor function in Huntington's models | N/A |
Potential Therapeutic Applications
Given its biological activity, this compound shows promise for several therapeutic applications:
- Neurodegenerative Diseases : Its ability to enhance neurotrophic factors positions this compound as a candidate for treating conditions like Huntington's disease.
- Cognitive Disorders : The modulation of neurotransmitter systems may also provide benefits in cognitive disorders characterized by deficits in synaptic connectivity.
Q & A
Q. Basic: What experimental models are most appropriate for studying Ordopidine's dopaminergic stabilization effects?
Methodological Answer:
- Rodent Behavioral Models : Utilize apomorphine/amphetamine-induced hyperactivity tests to evaluate this compound's ability to normalize dopaminergic hyperactivity .
- In Vivo Microdialysis : Measure striatal dopamine and cortical noradrenaline efflux to assess dose-dependent neurotransmitter modulation .
- Control Groups : Include cohorts with hypoactive (e.g., apomorphine-habituated) and hyperactive dopaminergic states to validate tone-dependent efficacy .
Q. Basic: How do I design a study to test this compound's impact on psychosis-related gene expression?
Methodological Answer:
- Gene Expression Analysis : Use RT-qPCR or RNA sequencing to quantify Arc gene expression in cortical and striatal tissues post-treatment .
- Comparative Design : Compare this compound’s effects to D1/D2 receptor agonists/antagonists (e.g., haloperidol) to confirm its atypical antipsychotic profile .
- Temporal Sampling : Collect tissue samples at multiple timepoints to track dynamic gene expression changes.
Q. Advanced: How can researchers reconcile contradictory findings in this compound’s dose-response relationships across studies?
Methodological Answer:
- Dopaminergic Tone Stratification : Segment data based on baseline dopaminergic activity (e.g., hyperactive vs. hypoactive states) to identify context-specific efficacy .
- Meta-Analysis : Pool datasets from independent studies using standardized behavioral assays (e.g., locomotor activity tests) to detect confounding variables .
- Allosteric Modulation Assays : Conduct in vitro D2 receptor binding studies with varying dopamine concentrations to clarify this compound’s bidirectional effects .
Q. Advanced: What methodological approaches address interspecies variability in translating this compound’s preclinical findings to humans?
Methodological Answer:
- Human-Induced Pluripotent Stem Cell (iPSC) Models : Differentiate iPSCs into dopaminergic neurons to study this compound’s effects on human-specific pathways .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate rodent and primate data to predict human dosing thresholds while accounting for metabolic differences .
- Cross-Species Biomarker Validation : Identify conserved biomarkers (e.g., Arc expression) to bridge preclinical and clinical outcomes .
Q. Basic: What statistical methods are recommended for analyzing this compound’s behavioral data?
Methodological Answer:
- Mixed-Effects Models : Account for within-subject variability in longitudinal behavioral assays (e.g., repeated locomotor tests) .
- Nonparametric Tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normally distributed data, common in small-sample rodent studies.
- Power Analysis : Predefine sample sizes using pilot data to ensure detection of clinically relevant effect sizes.
Q. Advanced: How should researchers design multimodal in vitro studies for this compound bioequivalence testing?
Methodological Answer:
- Dissolution Profiling : Perform pH-dependent solubility tests to simulate gastrointestinal conditions .
- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption rates .
- Comparative Pharmacokinetics : Pair in vitro data with in vivo rodent PK studies to validate predictive accuracy .
Q. Basic: What controls are essential in this compound’s neurochemical assays to ensure reproducibility?
Methodological Answer:
- Vehicle Controls : Administer solvent-only solutions to isolate this compound-specific effects.
- Positive/Negative Controls : Include known D2 agonists (e.g., quinpirole) and antagonists (e.g., haloperidol) to benchmark responses .
- Blinding : Implement double-blind protocols during data collection and analysis to reduce bias.
Q. Advanced: How can researchers optimize study designs to investigate this compound’s cortical vs. striatal selectivity?
Methodological Answer:
- Region-Specific Microdissection : Isolate cortical and striatal tissues for separate RNA/protein analysis .
- Functional Imaging : Employ fMRI or PET scans in primate models to map regional dopamine release patterns.
- Circuit-Based Models : Use optogenetic stimulation in rodent brains to probe this compound’s modulation of cortico-striatal pathways.
Q. Tables for Quick Reference
Properties
Key on ui mechanism of action |
ACR325 is a dopaminergic stabiliser. The compound significantly increases the level of dopamine and noradrenalin in the forebrain and concurrently inhibits the over-activity of dopamine in other regions of the brain without unwanted inhibitory effect on motor activity. |
---|---|
CAS No. |
871351-60-9 |
Molecular Formula |
C14H20FNO2S |
Molecular Weight |
285.38 g/mol |
IUPAC Name |
1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine |
InChI |
InChI=1S/C14H20FNO2S/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
UKUPJASJNQDHPH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |
Canonical SMILES |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |
Appearance |
Solid powder |
Key on ui other cas no. |
871351-60-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACR325; ACR-325; ACR 325; Ordopidine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.